molecular formula C18H14F2N4OS B10964698 2-[4-(Difluoromethoxy)phenyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[4-(Difluoromethoxy)phenyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10964698
M. Wt: 372.4 g/mol
InChI Key: SWSZNEIPOLUTLO-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a benzothieno ring fused with a triazolopyrimidine moiety, and a difluoromethoxyphenyl group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[4-(Difluoromethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step synthetic routes. One common method involves the condensation of ethyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl carbamate with aryl acid hydrazides under microwave-assisted conditions . This method is efficient and provides high yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

2-[4-(Difluoromethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-[4-(Difluoromethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, its inhibition of CDK2 is achieved through binding to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

2-[4-(Difluoromethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of 2-[4-(Difluoromethoxy)phenyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern and the presence of the difluoromethoxyphenyl group, which may contribute to its distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C18H14F2N4OS

Molecular Weight

372.4 g/mol

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H14F2N4OS/c19-18(20)25-11-7-5-10(6-8-11)15-22-16-14-12-3-1-2-4-13(12)26-17(14)21-9-24(16)23-15/h5-9,18H,1-4H2

InChI Key

SWSZNEIPOLUTLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)OC(F)F

Origin of Product

United States

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